molecular formula C23H18N4O2 B14927794 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14927794
M. Wt: 382.4 g/mol
InChI Key: OVCKDYKCFXYWLO-UHFFFAOYSA-N
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Description

2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER is a complex organic compound that features a unique combination of an indene, triazoloquinazoline, and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the triazoloquinazoline moiety, and finally, the coupling with the furan derivative. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, triazoloquinazoline compounds, and furan-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets 2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER apart is its unique combination of three distinct moieties, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H18N4O2/c1-2-7-20-19(6-1)23-25-22(26-27(23)14-24-20)21-11-10-18(29-21)13-28-17-9-8-15-4-3-5-16(15)12-17/h1-2,6-12,14H,3-5,13H2

InChI Key

OVCKDYKCFXYWLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C4=NN5C=NC6=CC=CC=C6C5=N4

Origin of Product

United States

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